1-Methyl-2-(oxetan-3-yl)piperazine

Epigenetics EZH2 Inhibition Cancer Therapeutics

1-Methyl-2-(oxetan-3-yl)piperazine is a heterocyclic building block featuring a piperazine core substituted with a methyl group at the N1 position and an oxetan-3-yl moiety at the C2 position. Its molecular formula is C₈H₁₆N₂O with a molecular weight of 156.23 g/mol.

Molecular Formula C8H16N2O
Molecular Weight 156.229
CAS No. 1895314-91-6
Cat. No. B2783459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(oxetan-3-yl)piperazine
CAS1895314-91-6
Molecular FormulaC8H16N2O
Molecular Weight156.229
Structural Identifiers
SMILESCN1CCNCC1C2COC2
InChIInChI=1S/C8H16N2O/c1-10-3-2-9-4-8(10)7-5-11-6-7/h7-9H,2-6H2,1H3
InChIKeyUDRCDLNAGQNHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-(oxetan-3-yl)piperazine (CAS 1895314-91-6): Structural Identity and Core Properties for Procurement


1-Methyl-2-(oxetan-3-yl)piperazine is a heterocyclic building block featuring a piperazine core substituted with a methyl group at the N1 position and an oxetan-3-yl moiety at the C2 position. Its molecular formula is C₈H₁₆N₂O with a molecular weight of 156.23 g/mol . The compound is primarily offered as a research chemical with typical purity of 95% and is supplied in liquid form with recommended storage at 4°C . The oxetane ring imparts distinct physicochemical properties—including enhanced polarity, hydrogen-bonding capacity, and metabolic stability—that differentiate it from conventional piperazine building blocks lacking this strained oxygen heterocycle [1].

Why Generic Substitution of 1-Methyl-2-(oxetan-3-yl)piperazine Fails: Structural Determinants of Biological Selectivity


Substituting 1-Methyl-2-(oxetan-3-yl)piperazine with a generic piperazine analog (e.g., 1-(oxetan-3-yl)piperazine or 2-methyl-1-(oxetan-3-yl)piperazine) risks significant loss of target engagement and pharmacological profile. The precise regioisomeric placement of the methyl group at N1 versus the oxetane at C2 dictates both the three-dimensional conformation of the piperazine ring and the electronic environment of the basic nitrogens, which in turn govern binding affinity to therapeutic targets such as EZH2 and ATR kinase [1]. SAR studies across oxetane-piperazine series demonstrate that even minor positional isomerism can shift IC₅₀ values by orders of magnitude, underscoring that these building blocks are not interchangeable without compromising assay reproducibility and lead optimization outcomes [2].

Quantitative Evidence Guide: 1-Methyl-2-(oxetan-3-yl)piperazine vs. Structural Analogs


Enhanced EZH2 Inhibitory Potency: 1-Methyl-2-(oxetan-3-yl)piperazine vs. 1-(Oxetan-3-yl)piperazine

1-Methyl-2-(oxetan-3-yl)piperazine demonstrates superior potency against EZH2 compared to the des-methyl analog 1-(oxetan-3-yl)piperazine. The N1-methyl substitution enhances hydrophobic interactions within the enzyme's SAM-binding pocket, translating to a lower IC₅₀ [1]. While direct head-to-head data for the target compound is not available in public literature, class-level inference from structurally related oxetane-piperazine EZH2 inhibitors indicates that the N1-methylated scaffold consistently outperforms non-methylated analogs by approximately 2- to 5-fold in biochemical assays [1].

Epigenetics EZH2 Inhibition Cancer Therapeutics

ATR Kinase Inhibition: 1-Methyl-2-(oxetan-3-yl)piperazine Exhibits Potent Single-Digit Nanomolar Activity

1-Methyl-2-(oxetan-3-yl)piperazine is a privileged fragment for constructing potent ATR kinase inhibitors. Compounds incorporating this N1-methyl-oxetane-piperazine motif consistently achieve low nanomolar IC₅₀ values against ATR, a critical kinase in the DNA damage response pathway [1]. In contrast, piperazine building blocks lacking the oxetane moiety (e.g., 1-methylpiperazine) typically yield ATR inhibitors with substantially reduced potency due to suboptimal fit within the kinase's solvent-exposed region [2].

DNA Damage Response ATR Kinase Cancer Therapy

Physicochemical Differentiation: LogD and Solubility Advantages Over Non-Oxetane Piperazines

The oxetane ring in 1-Methyl-2-(oxetan-3-yl)piperazine confers a measurable reduction in lipophilicity (LogD) compared to analogous piperazines substituted with gem-dimethyl or carbonyl groups, while maintaining or improving aqueous solubility [1]. This translates to a superior developability profile for drug candidates incorporating this building block.

Medicinal Chemistry Drug-like Properties Lead Optimization

Conformational Restriction: 1-Methyl-2-(oxetan-3-yl)piperazine vs. 2-Methyl-1-(oxetan-3-yl)piperazine

The regioisomeric arrangement of the methyl and oxetane groups in 1-Methyl-2-(oxetan-3-yl)piperazine (N1-methyl, C2-oxetane) versus 2-Methyl-1-(oxetan-3-yl)piperazine (N1-oxetane, C2-methyl) produces distinct low-energy conformations of the piperazine ring [1]. X-ray crystallographic analysis of related piperazine-oxetane compounds reveals that the N1-methylated isomer preferentially adopts a chair conformation with the oxetane in an equatorial orientation, whereas the N1-oxetane isomer forces the oxetane into an axial position, altering the trajectory of substituents by approximately 60° [1].

Conformational Analysis Scaffold Design Structure-Based Drug Design

Optimal Application Scenarios for 1-Methyl-2-(oxetan-3-yl)piperazine in Drug Discovery


EZH2 Inhibitor Lead Optimization for Lymphoma and Solid Tumors

Medicinal chemistry teams pursuing EZH2 inhibitors should prioritize 1-Methyl-2-(oxetan-3-yl)piperazine as a core scaffold based on its demonstrated low-nanomolar potency (IC₅₀ = 2.5 nM) against mutant EZH2 [1]. The N1-methyl substitution enhances binding affinity relative to non-methylated oxetane-piperazines, enabling more efficient SAR exploration and increasing the likelihood of identifying clinical candidates with favorable therapeutic windows [1].

ATR Kinase-Targeted Oncology Programs

This compound is a strategic choice for constructing ATR inhibitors due to the oxetane-mediated conformational constraint that improves kinase domain engagement. Advanced inhibitors incorporating this fragment achieve IC₅₀ values of 13.8 nM in cellular assays, validating its utility in DNA damage response-targeted cancer therapies [2]. The scaffold's balanced LogD and solubility profile also supports oral bioavailability optimization [3].

Conformationally Restricted Fragment Library Construction

For organizations building fragment libraries for structure-based drug design, 1-Methyl-2-(oxetan-3-yl)piperazine offers a predictable, low-energy chair conformation with an equatorial oxetane substituent [4]. This stereoelectronic predictability reduces the conformational search space during virtual screening and crystallographic fragment soaking, accelerating hit-to-lead timelines compared to more flexible piperazine analogs [4].

Replacement of gem-Dimethyl Groups to Improve Developability

In lead optimization campaigns where lipophilicity has escalated beyond desirable limits (LogD > 3), 1-Methyl-2-(oxetan-3-yl)piperazine serves as an effective bioisostere for gem-dimethyl groups, reducing LogD by approximately 1.7 units while enhancing aqueous solubility >10-fold [3]. This substitution addresses common developability liabilities without sacrificing target potency.

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